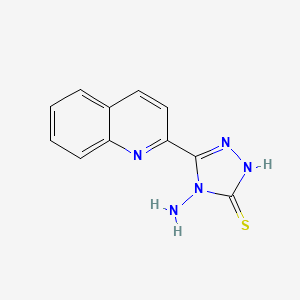

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have received substantial attention due to their wide range of biological properties . They have been extensively investigated for their therapeutic applications as drugs .

Synthesis Analysis

The synthesis of similar compounds involves the use of dl-malic acid under microwave (MW) irradiation . The reaction with several alkylating agents such as epichlorohydrin, 3-chloropropanol, (2-acetoxyethoxy) methyl bromide, propargyl bromide, and chloroacetamide has been studied . Not only higher yields but also shorter reaction times were observed in comparison with the thermal procedure .Molecular Structure Analysis

The structures of the synthesized products have been established on the basis of their 1H/13C NMR, IR, elemental analysis, and correlation experiments .Chemical Reactions Analysis

The S-alkylation of 1,2-bis-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-ethan-1-ol with various alkylating agents produced the S-alkylation products . This reaction was performed under thermal heating or microwave irradiation .Scientific Research Applications

Antifungal Activities

The 1,2,4-triazole ring systems, which are part of the structure of “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol”, are known for their antifungal activities . This makes the compound potentially useful in the development of new antifungal drugs.

Anticancer Properties

Drugs incorporating the structure of the 1,2,4-triazole ring have shown anticancer properties . Therefore, “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” could be explored for potential anticancer applications.

Anti-inflammatory Activity

The 1,2,4-triazole ring is also associated with anti-inflammatory activity . This suggests that “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” could be used in the treatment of inflammatory conditions.

Antioxidant Agents

Mercapto- and thione-substituted 1,2,4-triazole derivatives have been reported as antioxidant agents . This indicates that “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” could have potential antioxidant properties.

Anti-HIV Agents

Some heterocycles including the 1,2,4-triazole moiety are powerful anti-HIV agents . This suggests that “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” could be explored for potential use in anti-HIV treatments.

Antiviral Treatments

The nucleoside ribavirin bearing a 1,2,4-triazole structure has been used as a drug for the treatment of hepatitis C virus infections . This indicates that “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” could potentially be used in antiviral treatments.

Mechanism of Action

Safety and Hazards

Future Directions

The future directions for “4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol” and similar compounds could involve further exploration of their biological activities and potential applications as therapeutic agents . Additionally, the development of more efficient and environmentally friendly synthesis methods could be a focus .

properties

IUPAC Name |

4-amino-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5S/c12-16-10(14-15-11(16)17)9-6-5-7-3-1-2-4-8(7)13-9/h1-6H,12H2,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUBIZGPHKHYIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethyl-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2818079.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-3,4-dihydro-2H-1-benzopyran-2-carboxamide](/img/structure/B2818084.png)

![ethyl 4-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-4-oxobutanoate oxalate](/img/structure/B2818088.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2818089.png)

![ethyl 3-carbamoyl-2-(3-(methylthio)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2818096.png)

![1-[6-(1,2,4-Triazol-1-yl)pyrimidin-4-yl]azetidine-3-carboxylic acid](/img/structure/B2818098.png)